molecular formula C18H18FN3O3 B5890441 [4-(2-FLUOROPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

Cat. No.: B5890441
M. Wt: 343.4 g/mol
InChI Key: CEVHEQGPKBDQQF-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is a chemical compound with the molecular formula C17H18FN3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Chemical Reactions Analysis

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:

The uniqueness of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-5-4-6-14(17(13)22(24)25)18(23)21-11-9-20(10-12-21)16-8-3-2-7-15(16)19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHEQGPKBDQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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